Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid

Description

Molecular Structure and Stereochemical Configuration

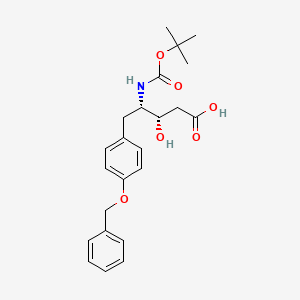

The molecular architecture of tert-butoxycarbonyl-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid is defined by its complex stereochemical arrangement and functional group positioning. The compound possesses two defined chiral centers at the 3 and 4 positions of the pentanoic acid backbone, both configured in the S-stereochemistry, which is critical for its biological activity and synthetic applications. The stereochemical designation (3S,4S) indicates that both the hydroxyl group at position 3 and the amino group at position 4 are oriented in specific spatial arrangements that contribute to the compound's overall three-dimensional structure.

The presence of the 4-benzyloxyphenyl substituent at position 5 introduces an additional layer of structural complexity through the incorporation of an aromatic system with para-substitution. This benzyloxy group serves both as a protecting group for the phenolic hydroxyl and as a synthetic handle for further chemical modifications. The phenyl ring system adopts a specific conformation relative to the pentanoic acid backbone, influenced by steric interactions between the benzyloxy substituent and adjacent functional groups.

The tert-butoxycarbonyl protecting group attached to the amino function at position 4 creates a stable carbamate linkage that significantly influences the compound's overall conformation. This protective group adopts a preferred rotational conformation that minimizes steric interactions while providing effective protection of the amino functionality during synthetic transformations. The combination of these structural elements results in a compound with well-defined molecular geometry that can be characterized through various spectroscopic and analytical techniques.

Physicochemical Properties and Spectroscopic Profile

The physicochemical characteristics of tert-butoxycarbonyl-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid reflect its complex molecular structure and functional group composition. The compound exhibits specific optical activity with a reported optical rotation of [α]D = -31 ± 2° (c=1 in methanol), indicating its chiral nature and the predominance of the (3S,4S)-stereochemical configuration. This optical rotation value serves as a reliable indicator of enantiomeric purity and can be used for quality control purposes in synthetic applications.

The spectroscopic profile of this compound encompasses several analytical techniques that provide comprehensive structural characterization. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the various functional groups present in the molecule. The aromatic protons of the benzyloxyphenyl system typically appear in the downfield region between 6.6 and 7.4 parts per million, showing characteristic coupling patterns consistent with para-disubstituted benzene rings. The carbinol proton at position 3 and the carbamate-protected amino proton at position 4 exhibit distinct chemical shifts and coupling patterns that confirm the stereochemical configuration.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule, with characteristic absorption bands for the carboxylic acid carbonyl, carbamate carbonyl, and hydroxyl functionalities. The compound typically exhibits absorption bands around 3275 wavenumbers for hydroxyl stretching, 1714 wavenumbers for carboxylic acid carbonyl stretching, and 1690 wavenumbers for carbamate carbonyl stretching. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure.

Molecular Formula, Weight, and International Union of Pure and Applied Chemistry Nomenclature Analysis

The molecular composition of tert-butoxycarbonyl-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid is represented by the molecular formula C23H29NO6, which indicates the presence of 23 carbon atoms, 29 hydrogen atoms, one nitrogen atom, and six oxygen atoms. This molecular formula reflects the complex structure incorporating the pentanoic acid backbone, the tert-butoxycarbonyl protecting group, and the benzyloxyphenyl substituent. The molecular weight of this compound is precisely determined to be 415.48 grams per mole, which serves as a fundamental parameter for stoichiometric calculations in synthetic applications.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its structural features. The complete International Union of Pure and Applied Chemistry name is (3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid, which systematically describes each functional group and stereochemical element. This nomenclature explicitly identifies the stereochemical configuration at positions 3 and 4, the hydroxyl group at position 3, the carbamate-protected amino group at position 4, and the benzyloxyphenyl substituent at position 5.

Alternative nomenclature systems and synonyms for this compound include several abbreviated forms that are commonly used in pharmaceutical and synthetic chemistry literature. The compound is frequently referred to as tert-butoxycarbonyl-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid-OH or simply as the (3S,4S) stereoisomer of the benzyloxyphenyl derivative of the amino acid analog. These naming conventions facilitate communication within the scientific community while maintaining precision in structural identification.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C23H29NO6 | |

| Molecular Weight | 415.48 g/mol | |

| Optical Rotation | [α]D = -31 ± 2° (c=1, MeOH) | |

| Melting Point | Not specified | - |

| Solubility | Soluble in methanol |

Comparative Analysis with Other 4-Amino-3-Hydroxy-5-Phenylpentanoic Acid Derivatives

The structural and functional properties of tert-butoxycarbonyl-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid can be understood through comparison with related 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives. The parent compound, (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, possesses a simpler structure with molecular formula C11H15NO3 and molecular weight 209.24 grams per mole. This unprotected analog lacks both the tert-butoxycarbonyl group and the benzyloxy substitution, resulting in significantly different physicochemical properties and synthetic utility.

The tert-butoxycarbonyl-protected derivative without the benzyloxy substitution, known as tert-butoxycarbonyl-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, represents an intermediate structural complexity with molecular formula C16H23NO5 and molecular weight 309.36 grams per mole. This compound retains the amino protection afforded by the tert-butoxycarbonyl group but lacks the additional aromatic substitution pattern present in the benzyloxy derivative. The absence of the benzyloxy group results in different electronic properties of the aromatic system and altered solubility characteristics.

Stereochemical variations of these derivatives, including the (3R,4S), (3R,4R), and (3S,4R) isomers, exhibit distinct biological activities and synthetic applications. Research has demonstrated that the (3S,4S) configuration is particularly important for certain biological activities, especially in the context of protease inhibition and peptide-based drug development. The stereochemical configuration significantly influences the conformational preferences of these compounds and their interactions with biological targets.

The incorporation of various aromatic substitution patterns, such as the benzyloxy group in the current compound, introduces additional synthetic versatility and potential for further chemical modifications. Comparative studies have shown that the benzyloxy substitution enhances the compound's utility in peptide synthesis while providing a removable protecting group for the phenolic hydroxyl functionality. This structural modification also influences the compound's solubility profile and stability under various reaction conditions.

tert-Butoxycarbonyl Protection Group Significance in Structural Integrity

The tert-butoxycarbonyl protecting group plays a crucial role in maintaining the structural integrity and synthetic utility of (3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid throughout various chemical transformations. This protecting group strategy is fundamental to modern peptide synthesis and amino acid chemistry, providing selective protection of the amino functionality while allowing for controlled synthetic manipulations of other reactive sites within the molecule. The tert-butoxycarbonyl group forms a stable carbamate linkage with the amino nitrogen, effectively masking its nucleophilic reactivity and preventing unwanted side reactions during synthetic sequences.

The stability characteristics of the tert-butoxycarbonyl protecting group under various reaction conditions make it particularly suitable for complex synthetic applications. This protecting group is stable under basic conditions and nucleophilic reaction environments, allowing for selective transformations of other functional groups within the molecule. However, it can be readily removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, providing a convenient method for revealing the free amino functionality when desired.

The steric bulk of the tert-butoxycarbonyl group significantly influences the conformational preferences of the protected amino acid derivative. This steric influence helps to maintain the desired stereochemical configuration at the 4-position while preventing unwanted epimerization reactions that could compromise the compound's stereochemical integrity. The tert-butyl portion of the protecting group adopts specific rotational conformations that minimize steric interactions with adjacent functional groups, contributing to the overall conformational stability of the molecule.

The electronic effects of the tert-butoxycarbonyl protecting group also contribute to the compound's chemical behavior and reactivity patterns. The electron-withdrawing nature of the carbamate carbonyl influences the electronic distribution within the molecule, affecting the reactivity of nearby functional groups. This electronic influence can be particularly important in determining the compound's behavior in various chemical transformations and its interactions with biological systems.

| Protecting Group Property | tert-Butoxycarbonyl | Comparison with Alternatives |

|---|---|---|

| Stability under basic conditions | Excellent | Superior to acetyl, inferior to benzyloxycarbonyl |

| Ease of removal | Mild acidic conditions | More convenient than benzyloxycarbonyl |

| Steric effects | Moderate bulk | Less bulky than trityl, more than acetyl |

| Electronic effects | Electron-withdrawing | Similar to other carbamate protecting groups |

| Synthetic compatibility | High | Compatible with most synthetic methods |

Properties

IUPAC Name |

(3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-23(2,3)30-22(28)24-19(20(25)14-21(26)27)13-16-9-11-18(12-10-16)29-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,28)(H,26,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPPYPBSORZTKU-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373153 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204195-38-0 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Protection of the amino group: The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.

Formation of the hydroxy group: This can be achieved through various methods, such as reduction of a corresponding ketone or aldehyde.

Introduction of the benzyloxyphenyl moiety: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzyloxyphenyl group to the pentanoic acid backbone.

Final deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the primary amine, enabling subsequent coupling or functionalization.

-

Mechanistic Notes :

Carboxylic Acid Reactivity

The terminal carboxylic acid participates in esterification, amidation, and salt formation.

-

Key Applications :

Hydroxyl Group Modifications

The β-hydroxy group undergoes oxidation, protection, or substitution.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane | Ketone derivative | |

| Protection | TBSCl, imidazole | tert-Butyldimethylsilyl (TBS)-protected hydroxyl |

-

Stereochemical Considerations :

Benzyloxyphenyl Side Chain Reactions

The benzyloxy group is susceptible to hydrogenolysis or electrophilic substitution.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Deprotected phenol derivative | |

| Electrophilic substitution | HNO₃/H₂SO₄ | Nitrated aromatic ring (para or meta positions) |

-

Functional Impact :

Thermal and Stability Data

The compound’s stability under various conditions informs reaction design:

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting point | Not reported (amorphous solid) | – | |

| Optical rotation | [α]D = -31 ± 2° (c=1 in MeOH) | 20°C | |

| pKa (carboxylic acid) | ~4.2 | Predicted |

Scientific Research Applications

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential as a building block in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty compounds.

Mechanism of Action

The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable and reactive only under specific conditions.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at the 5-position or protective groups (Table 1).

Table 1: Structural and Physicochemical Comparison

*Calculated based on substituent contributions.

Stereochemical Variants

Stereochemistry profoundly impacts bioactivity (Table 2).

Table 2: Stereochemical Influence on Activity

- The (3S,4S) configuration in the target compound likely optimizes enzyme binding, as seen in GABA aminotransferase inhibitors where stereochemistry dictates selectivity .

Research Findings

Biological Activity

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid, commonly referred to as Boc-AHBPA, is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by its ability to influence various biological pathways, making it a subject of interest in pharmacological studies.

Basic Information

- Chemical Formula : C23H29NO6

- Molecular Weight : 415.49 g/mol

- IUPAC Name : (3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid

- PubChem CID : 2755943

- Appearance : Amorphous white powder

Boc-AHBPA has been studied for its role in modulating biological activities through various mechanisms. Its structural features allow it to interact with specific receptors and enzymes, influencing metabolic pathways and cellular responses.

- Inhibition of Enzyme Activity : Research indicates that Boc-AHBPA can inhibit certain enzymatic activities associated with disease processes. For example, studies have shown that it can downregulate the expression of virulence factors in pathogenic bacteria, impacting their ability to cause disease .

- Impact on Cellular Signaling : The compound has been implicated in modulating signaling pathways related to inflammation and cellular stress responses. This suggests a potential therapeutic application in conditions characterized by excessive inflammation or oxidative stress.

Study 1: Inhibition of Type III Secretion System (T3SS)

A significant study focused on the inhibition of the Type III Secretion System (T3SS), a critical virulence factor in Gram-negative bacteria such as E. coli. Boc-AHBPA was tested for its ability to inhibit CPG2 secretion, showing approximately 50% inhibition at high concentrations (50 μM). This suggests its potential as an anti-infective agent targeting bacterial virulence mechanisms .

Study 2: Antioxidant Properties

Another investigation explored the antioxidant properties of Boc-AHBPA. The compound demonstrated a capacity to scavenge free radicals, indicating its potential use in formulations aimed at reducing oxidative damage in cells. This activity was assessed using various assays measuring reactive oxygen species (ROS) levels .

Comparative Biological Activity

The following table summarizes the biological activities of Boc-AHBPA compared to other related compounds:

| Compound | Enzyme Inhibition | Antioxidant Activity | T3SS Inhibition |

|---|---|---|---|

| Boc-(3S,4S)-AHBPA | Moderate | High | Moderate |

| Compound A | High | Moderate | Low |

| Compound B | Low | High | High |

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with Boc-AHBPA. Potential areas for exploration include:

- Therapeutic Applications : Investigating the efficacy of Boc-AHBPA in vivo for treating bacterial infections or inflammatory diseases.

- Structural Modifications : Synthesizing analogs of Boc-AHBPA to enhance its biological activity and selectivity towards specific targets.

Q & A

Basic Research Question

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers. For example, in similar compounds, enantiomeric excess (e.e.) >99% was achieved using this method .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the hydroxy and amino regions to confirm relative configurations. ROESY or NOESY can provide spatial correlations for absolute configuration .

Advanced Consideration : Combine X-ray crystallography with computational modeling (e.g., density functional theory) to validate the 3D structure and assign absolute stereochemistry.

What pharmacological targets are plausible for this compound, and how can its activity be evaluated?

Advanced Research Question

The compound’s structural similarity to GABA analogs (e.g., baclofen homologues) suggests potential interaction with GABA receptors or GABA aminotransferase .

- In vitro assays :

- Functional studies : Use tissue preparations (e.g., guinea pig ileum) to assess inhibition of electrically induced contractions, with CGP35348 (a GABAB antagonist) to confirm receptor specificity .

Note : Unexpected pharmacological outcomes (e.g., insensitivity to known antagonists) may indicate novel mechanisms, requiring further mechanistic studies .

How should this compound be stored to ensure stability during long-term studies?

Basic Research Question

- Storage conditions : Refrigerate (2–8°C) in airtight, light-resistant containers under inert gas (e.g., argon). Desiccants should be used to prevent hydrolysis of the Boc group .

- Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free amine from Boc deprotection or oxidation of the benzyloxy group) .

What analytical methods are recommended for detecting impurities or byproducts?

Basic Research Question

- Reverse-phase HPLC : Use C18 columns with UV detection (λ = 254 nm) to separate impurities. Gradient elution with acetonitrile/water (+0.1% TFA) is effective for polar intermediates .

- Mass spectrometry (LC-MS) : Identify low-abundance byproducts (e.g., diastereomers or deprotected amines) via high-resolution MS .

Advanced Consideration : Develop a forced degradation study (e.g., heat, light, pH extremes) to profile degradation pathways and validate analytical methods.

How can researchers resolve contradictions in pharmacological data (e.g., unexpected receptor insensitivity)?

Advanced Research Question

- Dose-response analysis : Test multiple concentrations to rule out non-specific effects at high doses .

- Receptor subtype profiling : Use transfected cell lines expressing specific GABA receptor subtypes (e.g., GABAB1/GABAB2 heterodimers) to clarify target engagement .

- Metabolite screening : Investigate whether the compound is metabolized into active/inactive derivatives in biological matrices .

What computational tools can predict the compound’s bioavailability or toxicity?

Advanced Research Question

- ADMET prediction : Use software like SwissADME or ProTox-II to estimate permeability, cytochrome P450 interactions, and hepatotoxicity.

- Molecular docking : Simulate binding to GABA receptors (PDB: 6UO8) to identify critical residues for interaction. Adjust substituents (e.g., benzyloxy group) to optimize affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.